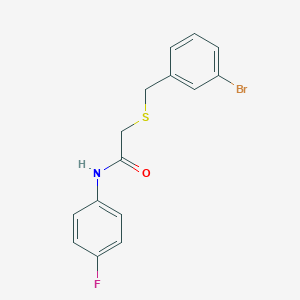![molecular formula C20H26N2O5S B284582 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide, also known as DMSA-Ph, is a small molecule that has been widely used in scientific research due to its unique chemical properties. DMSA-Ph is a sulfonamide derivative that contains two aromatic rings and an amide group, which makes it a versatile compound for various applications.
Mécanisme D'action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide is not fully understood. However, it has been reported that this compound can inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of NF-κB. It has also been reported that this compound can induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Moreover, this compound has been reported to exhibit anti-oxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also stable under physiological conditions and can be easily synthesized in large quantities. However, there are some limitations to the use of this compound in lab experiments. It has low solubility in water, which can limit its bioavailability. Moreover, it has been reported to exhibit cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for the use of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide in scientific research. One possible direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Moreover, this compound can be used as a starting material for the synthesis of other biologically active compounds, which can be tested for their potential therapeutic applications.
Conclusion:
In conclusion, this compound is a small molecule that has been widely used in scientific research due to its unique chemical properties. It has been studied for its anti-inflammatory, analgesic, and anti-cancer activities. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. This compound has several advantages for lab experiments, but there are some limitations to its use. There are several future directions for the use of this compound in scientific research, which can lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide involves the reaction of 5-aminosalicylic acid with diethyl sulfamoyl chloride, followed by the reaction with 4-methylphenol and 2-chloroacetyl chloride. The final product is obtained by the reaction of the intermediate with sodium methoxide in methanol. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide has been extensively used in scientific research due to its unique chemical properties. It has been studied for its anti-inflammatory, analgesic, and anti-cancer activities. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. Moreover, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Propriétés
Formule moléculaire |
C20H26N2O5S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H26N2O5S/c1-5-22(6-2)28(24,25)17-11-12-19(26-4)18(13-17)21-20(23)14-27-16-9-7-15(3)8-10-16/h7-13H,5-6,14H2,1-4H3,(H,21,23) |
Clé InChI |
HBRJUSXFTNPSFP-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B284499.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B284500.png)
![5-(3,4-dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284501.png)
![3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284504.png)
![5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284505.png)
![5-(3,4-dimethoxyphenyl)-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284506.png)
![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284507.png)
![N-(4-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284508.png)

![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)

![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)

![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)
